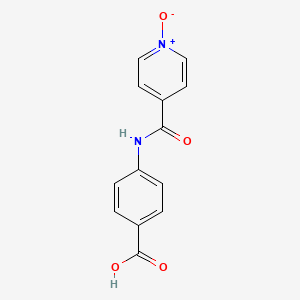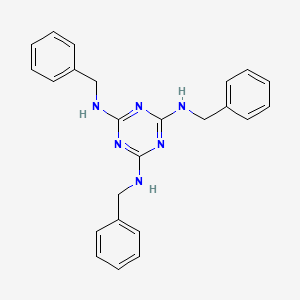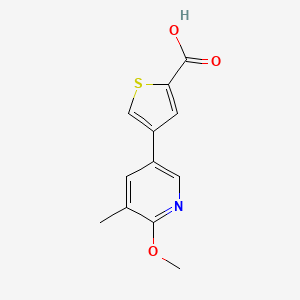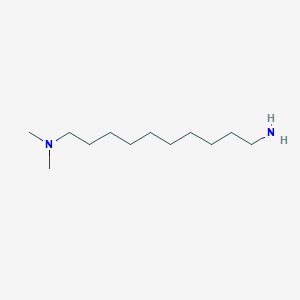
N-(4-Carboxyphenyl)isonicotinamide 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both a carboxyphenyl group and an isonicotinamide group, with an additional N-oxide functional group. These structural features contribute to its versatility and reactivity in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Carboxyphenyl)isonicotinamide 1-oxide typically involves the functionalization of isonicotinamide with a carboxyphenyl group. One common method involves the reaction of isonicotinamide with 4-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the N-oxide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Carboxyphenyl)isonicotinamide 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide group can participate in further oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The carboxyphenyl and isonicotinamide groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the N-oxide group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the N-oxide group would yield N-(4-Carboxyphenyl)isonicotinamide, while substitution reactions could introduce various functional groups onto the carboxyphenyl or isonicotinamide moieties .
Scientific Research Applications
N-(4-Carboxyphenyl)isonicotinamide 1-oxide has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(4-Carboxyphenyl)isonicotinamide 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The carboxyphenyl and isonicotinamide groups can interact with enzymes or receptors, potentially modulating their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
N-(4-Carboxyphenyl)isonicotinamide:
4-Carboxyphenyl isonicotinate: Similar structure but without the amide linkage, leading to different chemical properties.
Isonicotinamide N-oxide: Contains the N-oxide group but lacks the carboxyphenyl moiety, resulting in different reactivity and applications.
Uniqueness
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is unique due to the presence of both the carboxyphenyl and isonicotinamide groups, along with the N-oxide functional group. This combination of features enhances its versatility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
62834-16-6 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI Key |
MDBUUKNNYXYBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)
![4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12124454.png)


![5-Phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12124467.png)



![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)
![4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12124492.png)
![3-[2-(4-Propylphenoxy)acetamido]benzoic acid](/img/structure/B12124502.png)

![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12124504.png)

